![molecular formula C11H13ClN2O3S B1242863 N'-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride CAS No. 101041-95-6](/img/structure/B1242863.png)
N'-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride
Overview
Description
“N’-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride” is a chemical compound with the molecular formula C11H13ClN2O3S . It has an average mass of 288.750 Da and a monoisotopic mass of 288.033539 Da . This product is intended for research use only.
Molecular Structure Analysis
The molecular structure of “N’-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride” is represented by the formula C11H13ClN2O3S . The compound has a molecular weight of 288.75 g/mol.Scientific Research Applications
Synthesis and Characterization of Novel Compounds
- Novel heterocyclic compounds such as 2-(4-(3-methylbenzodifuran-2-carboxamido) pyrimidine) acetic acid, N-(thiazolo[3, 2-a]pyrimidine)-3-methylbenzodifuran-2-carboxamide, and others were synthesized using derivatives of hydroxybenzo[b]thiophene, which showed significant COX-2 selectivity, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Chemical Properties and Reactions
- Hydroxybenzo[b]thiophene, a key derivative of the compound , plays an essential role as an intermediate in the synthesis of condensed sulfur heterocycles, being convertible into O-carbamate and utilized in the regiocontrolled introduction of substituents through directed metallation (Wahidulla & Bhattacharjee, 2013; Mereyala, Banda, & Sirajud Doulah, 2013; Mukherjee & De, 2003; Khapli, Dey, & Mal, 2003; Paknikar & Srinivasan, 2013; Basak, Ghosh, & Sarkar, 2003).
Medicinal Applications
- The compound and its derivatives have been explored for their potential as antimicrobial and anticancer agents. For instance, 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides showed promising biological evaluation and molecular docking studies (Talupur, Satheesh, & Chandrasekhar, 2021).
Environmental Photochemistry
- Research on 4-hydroxy-3,5-dimethoxybenzoic acid, a related compound, revealed novel pH-dependent photosubstitution pathways important in environmental photochemistry, indicating potential applications in understanding environmental processes (Dallin, Wan, Krogh, Gill, & Moore, 2009).
Antioxidant Activity
- Derivatives of hydroxybenzo[b]thiophene have been synthesized and evaluated for their antioxidant properties, providing insights into potential therapeutic applications (Queiroz, Ferreira, Calhelha, & Estevinho, 2007).
Mechanism of Action
Target of Action
Org 30029, also known as N’-hydroxy-5,6-dimethoxy-1-benzothiophene-2-carboximidamide hydrochloride, primarily targets Phosphodiesterase 3 (PDE3) , Phosphodiesterase 4 (PDE4) , and calcium channels . These targets play crucial roles in cardiovascular diseases .
Mode of Action
Org 30029 acts as a PDE3 inhibitor , PDE4 inhibitor , and calcium channel stimulant . As a PDE3 and PDE4 inhibitor, it prevents the breakdown of cyclic adenosine monophosphate (cAMP), a molecule that triggers various cellular responses. As a calcium channel stimulant, it increases the influx of calcium ions, which can enhance muscle contraction, particularly in the heart .
Biochemical Pathways
The inhibition of PDE3 and PDE4 by Org 30029 leads to an increase in cAMP levels. Elevated cAMP can activate protein kinase A (PKA), which phosphorylates various proteins, leading to changes in cell function. In the context of cardiac cells, this can enhance cardiac contractility . The stimulation of calcium channels increases the influx of calcium ions, further promoting muscle contraction .
Result of Action
The combined action of Org 30029 on PDE3, PDE4, and calcium channels can lead to enhanced cardiac contractility. This makes it potentially useful in conditions like heart failure where the heart’s ability to contract is compromised .
Biochemical Analysis
Biochemical Properties
N’-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex and inhibit enzymatic activity .
Cellular Effects
The effects of N’-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular redox balance .
Molecular Mechanism
At the molecular level, N’-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit enzyme activity by binding to the active sites of target enzymes, such as cytochrome P450, and preventing substrate access. This inhibition can lead to changes in metabolic pathways and gene expression. Furthermore, the compound can activate or inhibit transcription factors, thereby influencing the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N’-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions but may degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of N’-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At excessively high doses, the compound can induce toxic or adverse effects, such as hepatotoxicity and nephrotoxicity .
Metabolic Pathways
N’-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These interactions can influence metabolic flux and alter the levels of specific metabolites. The compound’s metabolism may result in the formation of reactive intermediates, which can further interact with cellular components and affect metabolic processes .
Transport and Distribution
Within cells and tissues, N’-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its solubility, molecular size, and affinity for transport proteins .
Subcellular Localization
The subcellular localization of N’-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes .
properties
IUPAC Name |
N'-hydroxy-5,6-dimethoxy-1-benzothiophene-2-carboximidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S.ClH/c1-15-7-3-6-4-10(11(12)13-14)17-9(6)5-8(7)16-2;/h3-5,14H,1-2H3,(H2,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWBMWJOYIFITF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(S2)C(=NO)N)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C=C(S2)/C(=N/O)/N)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50143698 | |
Record name | Org 30029 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50143698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
101041-95-6 | |
Record name | N-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101041-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Org 30029 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101041956 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Org 30029 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50143698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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